molecular formula C27H28N2O4 B3467287 1-[4-(3,4-DIMETHOXYBENZOYL)PIPERAZINO]-2,2-DIPHENYL-1-ETHANONE

1-[4-(3,4-DIMETHOXYBENZOYL)PIPERAZINO]-2,2-DIPHENYL-1-ETHANONE

Cat. No.: B3467287
M. Wt: 444.5 g/mol
InChI Key: OFNNECYTNMYXAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(3,4-DIMETHOXYBENZOYL)PIPERAZINO]-2,2-DIPHENYL-1-ETHANONE is a complex organic compound with the molecular formula C27H28N2O4 It is known for its unique structure, which includes a piperazine ring substituted with a 3,4-dimethoxybenzoyl group and a diphenylethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(3,4-DIMETHOXYBENZOYL)PIPERAZINO]-2,2-DIPHENYL-1-ETHANONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Derivative: The piperazine ring is first substituted with a 3,4-dimethoxybenzoyl group. This can be achieved through a nucleophilic substitution reaction where piperazine reacts with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine.

    Coupling with Diphenylethanone: The resulting intermediate is then coupled with diphenylethanone through a condensation reaction. This step often requires a catalyst such as p-toluenesulfonic acid and is carried out under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification processes such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-[4-(3,4-DIMETHOXYBENZOYL)PIPERAZINO]-2,2-DIPHENYL-1-ETHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

1-[4-(3,4-DIMETHOXYBENZOYL)PIPERAZINO]-2,2-DIPHENYL-1-ETHANONE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biological Research: The compound is used in studies investigating its effects on cellular pathways and its potential as a therapeutic agent.

    Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-[4-(3,4-DIMETHOXYBENZOYL)PIPERAZINO]-2,2-DIPHENYL-1-ETHANONE involves its interaction with specific molecular targets and pathways. The compound is known to modulate neurotransmitter receptors, particularly those involved in the serotonergic and dopaminergic systems. This modulation can lead to changes in neuronal signaling and has potential therapeutic effects in treating neurological disorders.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dimethoxybenzoyl)piperidine: Similar in structure but lacks the diphenylethanone moiety.

    3,4-Dihydro-6-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-2(1H)-quinolinone: Shares the 3,4-dimethoxybenzoyl-piperazine structure but has a quinolinone ring instead of diphenylethanone.

Uniqueness

1-[4-(3,4-DIMETHOXYBENZOYL)PIPERAZINO]-2,2-DIPHENYL-1-ETHANONE is unique due to its combination of a piperazine ring with both a 3,4-dimethoxybenzoyl group and a diphenylethanone moiety

Properties

IUPAC Name

1-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-2,2-diphenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2O4/c1-32-23-14-13-22(19-24(23)33-2)26(30)28-15-17-29(18-16-28)27(31)25(20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-14,19,25H,15-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFNNECYTNMYXAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(3,4-DIMETHOXYBENZOYL)PIPERAZINO]-2,2-DIPHENYL-1-ETHANONE
Reactant of Route 2
Reactant of Route 2
1-[4-(3,4-DIMETHOXYBENZOYL)PIPERAZINO]-2,2-DIPHENYL-1-ETHANONE
Reactant of Route 3
Reactant of Route 3
1-[4-(3,4-DIMETHOXYBENZOYL)PIPERAZINO]-2,2-DIPHENYL-1-ETHANONE
Reactant of Route 4
Reactant of Route 4
1-[4-(3,4-DIMETHOXYBENZOYL)PIPERAZINO]-2,2-DIPHENYL-1-ETHANONE
Reactant of Route 5
Reactant of Route 5
1-[4-(3,4-DIMETHOXYBENZOYL)PIPERAZINO]-2,2-DIPHENYL-1-ETHANONE
Reactant of Route 6
Reactant of Route 6
1-[4-(3,4-DIMETHOXYBENZOYL)PIPERAZINO]-2,2-DIPHENYL-1-ETHANONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.